2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound is an acetamide derivative featuring a 3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolinyl group linked to a 2,3-dihydro-1,4-benzodioxin moiety via an acetamide bridge. The dihydroquinolinone core is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects, while the benzodioxin ring is frequently utilized in medicinal chemistry for its metabolic stability and pharmacophore compatibility .
Properties
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2O5/c27-17-6-8-21-19(12-17)26(32)20(25(31)16-4-2-1-3-5-16)14-29(21)15-24(30)28-18-7-9-22-23(13-18)34-11-10-33-22/h1-9,12-14H,10-11,15H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSHRQFLNOYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C(=O)C4=C3C=CC(=C4)Cl)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Formation of the Benzodioxin Moiety: The benzodioxin moiety can be synthesized through the cyclization of catechol derivatives with appropriate dihalides.
Final Coupling Reaction: The final step involves coupling the quinoline derivative with the benzodioxin derivative using acylation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 2,3-dihydro-1,4-benzodioxin-acetamide framework but differing in substituents and biological activities.
Table 1: Structural and Functional Comparison of Benzodioxin-Acetamide Derivatives
| Compound Name & Structure | Key Substituents/Modifications | Biological Activity | Efficacy/Notes | Reference |
|---|---|---|---|---|
| Target Compound : 2-(3-Benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | 3-Benzoyl-6-chloro-dihydroquinolinone, benzodioxin | Inferred: Potential kinase inhibition or anti-inflammatory | No direct data; structural similarity suggests possible activity against inflammatory or proliferative targets. | N/A |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Acetic acid substituent | Anti-inflammatory | Comparable to Ibuprofen in carrageenan-induced rat paw edema assay (ED₅₀ = 25 mg/kg). | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 4-Chlorophenyl sulfonamide, dimethylphenyl | Antimicrobial | Exhibited strong antibacterial activity (MIC = 4 µg/mL against S. aureus) with low hemolytic activity (<5%). | |
| N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-isoquinolin-5-yl]oxy]acetamide | Isoquinolinone, 2-methylbenzyl | Unspecified | Structural focus on lipophilic groups; potential CNS activity due to blood-brain barrier penetration. | |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | Thiazole, pyrrolidinone | Unspecified | Thiazole moiety may enhance metabolic stability; common in antifungal agents. |
Key Research Findings and Trends
Anti-Inflammatory Activity: The acetic acid derivative () highlights the importance of carboxyl groups in modulating inflammation, though substitution with bulkier groups (e.g., dihydroquinolinone in the target compound) may alter potency or selectivity .
Antimicrobial Potency : Sulfonamide-linked analogs () demonstrate that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antibacterial efficacy, while alkyl substituents (e.g., 3,5-dimethylphenyl) reduce hemolytic toxicity .
Structural Flexibility: Lipophilic substituents (e.g., isoquinolinone in ) improve membrane permeability but may compromise solubility. The thiazole group in suggests a balance between stability and bioavailability .
Synthetic Routes : Many analogs are synthesized via nucleophilic acyl substitution (e.g., bromoacetyl bromide intermediates) or sulfonylation, indicating feasible scalability for the target compound .
Biological Activity
2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of significant interest due to its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a complex structure that includes a benzoyl group, a chloro substituent, and a dihydroquinoline moiety. The unique arrangement of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit antimicrobial properties. In studies assessing the activity of related compounds, several benzamide derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have shown promising results in inhibiting bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Quinoline derivatives have been investigated for their cytotoxic effects on various cancer cell lines. In vitro studies have shown that related compounds can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
The mechanism by which 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. The presence of the benzoyl and acetamide groups may enhance binding affinity to these targets .
Study 1: Antimicrobial Efficacy
A study conducted on various benzamide derivatives found that certain modifications in the chemical structure significantly enhanced antimicrobial activity. The minimal inhibitory concentrations (MICs) were determined for several compounds, revealing that those with electron-donating groups exhibited better activity against E. coli compared to their counterparts .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Moderate |
| Compound B | 16 | High |
| Compound C | 8 | Very High |
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on the cytotoxic effects of quinoline derivatives on cancer cell lines, it was found that compounds structurally similar to the target compound induced significant cell death in MCF-7 cells at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | High |
| A549 | 15 | Moderate |
| PC3 | 20 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
